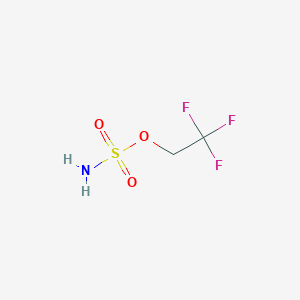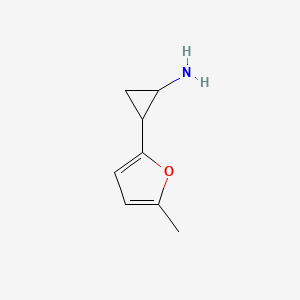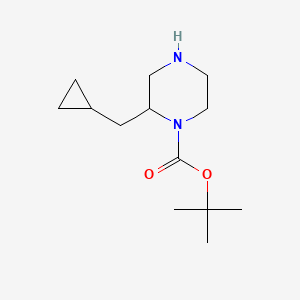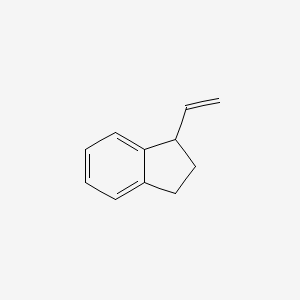
3-(4-Isopropylphenyl)isoxazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Isopropylphenyl)isoxazole-5-carboxylic acid is a heterocyclic compound that features an isoxazole ring substituted with a 4-isopropylphenyl group and a carboxylic acid group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropylphenyl)isoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with alkynes, which can be catalyzed by copper (I) or ruthenium (II) complexes . Another approach involves the use of metal-free synthetic routes, which are more environmentally friendly and cost-effective .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Isopropylphenyl)isoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The isoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while reduction can produce alcohols or aldehydes .
Aplicaciones Científicas De Investigación
3-(4-Isopropylphenyl)isoxazole-5-carboxylic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-(4-Isopropylphenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of enzymatic pathways, depending on the specific target .
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
Isoxazole-5-carboxylic acid: Lacks the 4-isopropylphenyl group, making it less hydrophobic and potentially less bioactive.
Uniqueness
3-(4-Isopropylphenyl)isoxazole-5-carboxylic acid is unique due to the presence of both the isoxazole ring and the 4-isopropylphenyl group, which confer specific chemical and biological properties. This combination enhances its potential as a versatile scaffold in drug design and materials science .
Propiedades
Fórmula molecular |
C13H13NO3 |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
3-(4-propan-2-ylphenyl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-8(2)9-3-5-10(6-4-9)11-7-12(13(15)16)17-14-11/h3-8H,1-2H3,(H,15,16) |
Clave InChI |
YDQYGDYNMLQLRQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C2=NOC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Benzo[d]thiazol-2-yl)morpholine](/img/structure/B13588730.png)








![2-[Methyl(piperidin-4-yl)amino]acetamidedihydrochloride](/img/structure/B13588768.png)
![4-Propyl-1-[(pyridin-3-yl)methyl]cyclohexane-1-carbaldehyde](/img/structure/B13588772.png)



